5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol
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Overview
Description
5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol is an organic compound that belongs to the class of phenols and piperazines This compound is characterized by the presence of a benzylpiperazine moiety attached to a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol typically involves the reductive amination of 2-methoxyphenol with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its structure suggests potential use in drug design, particularly for targeting specific receptors or enzymes.
Industry: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole
- 3-[(4-Benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol is unique due to its specific combination of a benzylpiperazine moiety and a methoxyphenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-19-8-7-17(13-18(19)22)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHVKOEIFXTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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